molecular formula C19H28N4O4S B4474231 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4474231
M. Wt: 408.5 g/mol
InChI Key: WOXJQAUYUYNJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a piperazine moiety, and a methanesulfonyl group

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the methanesulfonyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the piperazine moiety play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other piperidine and piperazine derivatives, such as:

    1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Differing in the substitution pattern or functional groups.

    Piperidine derivatives: Compounds with variations in the piperidine ring structure.

    Piperazine derivatives: Compounds with different substituents on the piperazine ring

Properties

IUPAC Name

N-[4-(4-methylpiperazine-1-carbonyl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-21-11-13-22(14-12-21)19(25)16-3-5-17(6-4-16)20-18(24)15-7-9-23(10-8-15)28(2,26)27/h3-6,15H,7-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXJQAUYUYNJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
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1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
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1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

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